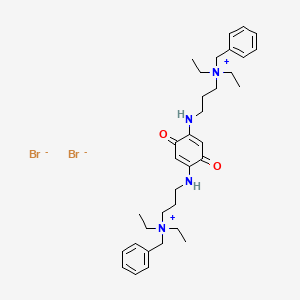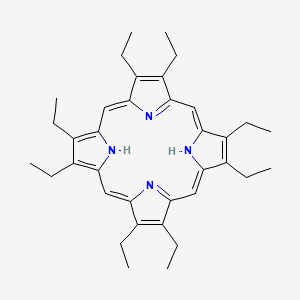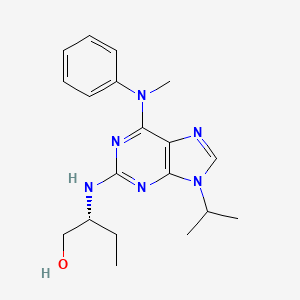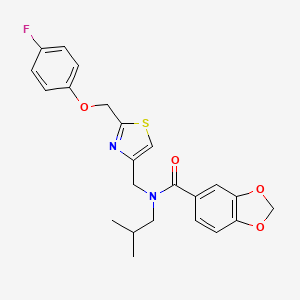
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid is a lanostane-type triterpenoid compound. It is isolated from the fungus Antrodia camphorata, which is known for its medicinal properties. This compound has garnered interest due to its potential anti-inflammatory and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes oxidation reactions to introduce the oxo groups at positions 3, 11, 15, and 23. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. extraction from natural sources like Antrodia camphorata remains a viable method. This involves solvent extraction followed by chromatographic techniques to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the oxo groups, potentially leading to new derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as pH, temperature, and solvent choice are critical for controlling the reaction pathways and yields .
Major Products
The major products formed from these reactions are typically derivatives with modified functional groups, which can exhibit different biological activities. For example, reduction of the oxo groups can lead to hydroxylated derivatives with enhanced solubility .
Applications De Recherche Scientifique
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing new triterpenoid derivatives.
Biology: Studied for its role in modulating biological pathways, particularly those involved in inflammation and cancer.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit inflammatory pathways by modulating the activity of key enzymes and signaling molecules. Additionally, it can induce apoptosis in cancer cells by affecting mitochondrial pathways and promoting oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ganoderic Acid D2: Another triterpenoid with similar anti-inflammatory and anticancer properties.
12β-Acetyloxy-3β-hydroxy-7,11,15,23-tetraoxolanost-8-en-26-oic acid: Shares structural similarities and biological activities
Uniqueness
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid is unique due to its specific oxo group arrangement, which contributes to its distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H40O7 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(6R)-6-[(5R,7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12-hexahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h12,15-16,19,21,32H,8-11,13-14H2,1-7H3,(H,36,37)/t15-,16?,19+,21+,28+,29-,30+/m1/s1 |
Clé InChI |
YBFMHFRKIFVPJA-LRGPFVJBSA-N |
SMILES isomérique |
C[C@H](CC(=O)CC(C)C(=O)O)C1=CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
SMILES canonique |
CC(CC(=O)CC(C)C(=O)O)C1=CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide](/img/structure/B11929210.png)


![6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine](/img/structure/B11929215.png)
![2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B11929217.png)
![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929218.png)
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11929225.png)




